2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-[(Z)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the acetamido intermediate: This involves the reaction of naphthalene-1-yl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Imination: The acetamido intermediate is then reacted with an appropriate amine to form the imino derivative.
Esterification: The final step involves the esterification of the imino derivative with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
2-[(Z)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological processes involving aromatic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(Z)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The naphthalene moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share structural similarities.
Acetamido compounds: N-acetyl-1-naphthylamine is a related compound with similar functional groups.
Nitrobenzoates: Compounds such as methyl 4-nitrobenzoate and ethyl 4-nitrobenzoate are structurally related.
Uniqueness
2-[(Z)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a naphthalene moiety and a nitrobenzoate ester allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C26H19N3O5 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
[2-[(Z)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H19N3O5/c30-25(16-20-9-5-8-18-6-1-3-10-23(18)20)28-27-17-21-7-2-4-11-24(21)34-26(31)19-12-14-22(15-13-19)29(32)33/h1-15,17H,16H2,(H,28,30)/b27-17- |
InChI Key |
ZVSOFEIBPLAQAL-PKAZHMFMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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